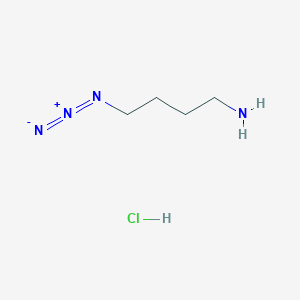

4-Azido-1-butanamine HCl

Description

BenchChem offers high-quality 4-Azido-1-butanamine HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Azido-1-butanamine HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-azidobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N4.ClH/c5-3-1-2-4-7-8-6;/h1-5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTUFWRYYDUWGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=[N+]=[N-])CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the chemical properties of 4-Azido-1-butanamine HCl

Introduction

4-Azido-1-butanamine hydrochloride is a heterobifunctional linker molecule that has become an indispensable tool in the fields of chemical biology, drug development, and materials science. Its utility stems from the presence of two distinct and orthogonally reactive functional groups: a terminal azide and a primary amine, separated by a flexible four-carbon spacer. This unique architecture allows for the sequential and controlled conjugation of two different molecules, making it an ideal building block for creating complex molecular constructs.[1][2] The azide group serves as a handle for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), as well as the Staudinger ligation.[3][4] The primary amine provides a nucleophilic center for traditional bioconjugation techniques, most commonly forming stable amide bonds with activated carboxylic acids. This guide provides an in-depth overview of the chemical properties, reactivity, and common applications of 4-Azido-1-butanamine HCl, offering a technical resource for researchers and scientists.

Core Chemical and Physical Properties

The hydrochloride salt of 4-Azido-1-butanamine enhances its stability and solubility in aqueous media, which is advantageous for bioconjugation reactions often performed in physiological buffers.[5]

| Property | Value | Source(s) |

| Chemical Formula | C₄H₁₁ClN₄ | [6] |

| Molecular Weight | 150.61 g/mol | [6] |

| Appearance | Brown solid | [6] |

| CAS Number | 1267640-80-1 | [6][7] |

| IUPAC Name | 4-azidobutan-1-amine hydrochloride | [6] |

| Solubility | Soluble in water | [5] |

| Storage Temperature | 0-8 °C | [6] |

Spectroscopic Profile

Spectroscopic analysis is crucial for verifying the identity and purity of 4-Azido-1-butanamine HCl. The following data represent typical spectral characteristics.

| Spectroscopic Technique | Characteristic Features |

| ¹H NMR | Signals corresponding to the protons of the butyl chain. The protons adjacent to the amine and azide groups will be shifted downfield due to the electron-withdrawing nature of these groups. Typical shifts for protons alpha to an amine are in the 2.3-3.0 ppm range.[8] |

| ¹³C NMR | Four distinct signals for the butyl chain carbons. The carbons bonded to the nitrogen and azide groups will appear in the 10-65 ppm region.[8][9] |

| FT-IR | A strong, sharp absorption band around 2100 cm⁻¹ characteristic of the azide (N₃) stretching vibration. N-H stretching of the primary amine will appear in the 3300-3500 cm⁻¹ region.[8] |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the free base (C₄H₁₀N₄) with a mass of approximately 114.09 g/mol .[10] |

Reactivity and Synthetic Applications

The power of 4-Azido-1-butanamine HCl lies in the orthogonal reactivity of its two functional groups, enabling a wide array of bioconjugation strategies.

The Azide Moiety: A Gateway to "Click Chemistry" and Beyond

The azide group is a cornerstone of several highly efficient and chemoselective ligation reactions.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent "click" reaction, forming a stable 1,2,3-triazole linkage between the azide and a terminal alkyne.[11] The reaction is typically catalyzed by a Cu(I) source, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate.[11][12]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction utilizes a strained cyclooctyne to react with the azide, which is particularly advantageous for in vivo applications where copper toxicity is a concern.[3][12]

-

Staudinger Ligation: This reaction involves the formation of an aza-ylide intermediate upon reaction of the azide with a phosphine.[13] This intermediate can then be trapped by an electrophile, often an ester, to form a stable amide bond.[14] This method is highly chemoselective and proceeds under mild, aqueous conditions.[4]

The Primary Amine: A Versatile Nucleophile

The primary amine of 4-Azido-1-butanamine HCl readily participates in a variety of nucleophilic reactions.

-

Amide Bond Formation: The amine can react with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. This is a widely used method for labeling proteins and other biomolecules.[15]

-

Reductive Amination: The amine can react with aldehydes or ketones to form an intermediate imine, which is then reduced to a secondary amine.

Experimental Protocol: Two-Step Protein Labeling

This protocol outlines a general procedure for labeling a protein with a fluorescent dye using 4-Azido-1-butanamine HCl as a linker.

Step 1: Introduction of the Azide Moiety onto the Protein

-

Protein Preparation: Dissolve the protein of interest in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a concentration of 1-5 mg/mL.

-

NHS-Ester Reaction: Add a 10-20 fold molar excess of a homobifunctional NHS-ester crosslinker (e.g., Disuccinimidyl suberate - DSS) to the protein solution. Incubate for 30-60 minutes at room temperature.

-

Quenching: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction.[16] Incubate for 15 minutes.

-

Linker Conjugation: Add a 50-100 fold molar excess of 4-Azido-1-butanamine HCl to the reaction mixture. Incubate for 2 hours at room temperature.

-

Purification: Remove excess reagents and byproducts by dialysis or size-exclusion chromatography.

Step 2: Click Chemistry with an Alkyne-Functionalized Fluorophore

-

Reagent Preparation:

-

Prepare a 1-5 mg/mL solution of the azide-labeled protein in a suitable buffer (e.g., PBS).[16]

-

Prepare a 10 mM stock solution of the alkyne-fluorophore in DMSO.[17]

-

Prepare a 100 mM stock solution of a copper-chelating ligand like THPTA in water.[17]

-

Prepare a 20 mM solution of CuSO₄ in water.[17]

-

Prepare a fresh solution of sodium ascorbate (e.g., 20 mg in 0.36 mL of water).[17]

-

-

Click Reaction:

-

In a microcentrifuge tube, combine the azide-labeled protein, the alkyne-fluorophore (2-5 fold molar excess over the protein), and the THPTA ligand (to a final concentration of 1 mM).[16]

-

In a separate tube, premix the CuSO₄ (to a final concentration of 1 mM) and sodium ascorbate (to a final concentration of 5 mM).[16]

-

Add the CuSO₄/sodium ascorbate mixture to the protein solution to initiate the reaction.[16]

-

Incubate for 1-2 hours at room temperature, protected from light.[16]

-

-

Final Purification: Purify the fluorescently labeled protein using dialysis or size-exclusion chromatography to remove the catalyst and excess fluorophore.

Caption: A simplified workflow for the two-step labeling of a protein.

Stability and Storage

For optimal long-term stability, 4-Azido-1-butanamine HCl should be stored as a solid at 0-8 °C, protected from moisture.[6] Solutions should be prepared fresh for use. Avoid strong reducing agents, as they can reduce the azide group.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[18]

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[19] Avoid breathing dust, fumes, or vapors.[6] Keep away from heat and open flames.[19]

-

First Aid:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[19]

-

In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water.[19]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[19]

-

If swallowed: Rinse mouth. Do NOT induce vomiting.[19]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[19]

Conclusion

4-Azido-1-butanamine HCl is a powerful and versatile chemical tool for researchers in a multitude of scientific disciplines. Its heterobifunctional nature, combined with the high efficiency and specificity of the reactions its functional groups undergo, makes it an invaluable linker for constructing complex molecular architectures. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its successful application in innovative research and development.

References

-

National Center for Biotechnology Information. (n.d.). 1-Butanamine, 4-azido-. PubChem. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Staudinger Ligation. Retrieved from [Link]

-

Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

- Soellner, M. B., Nilsson, B. L., & Raines, R. T. (2002). Staudinger Ligation of α-Azido Acids Retains Stereochemistry. Organic Letters, 4(17), 2961–2963.

-

Wikipedia. (n.d.). Staudinger reaction. Retrieved from [Link]

-

Labinsights. (2024, October 22). A Comprehensive Guide to Click Chemistry Reaction. Retrieved from [Link]

-

Ting Laboratory. (2013, July 25). Site-specific protein labeling using PRIME and chelation-assisted click chemistry. Retrieved from [Link]

- Li, J., et al. (2023). A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL). Scientific Reports, 13(1), 8871.

- Senthil Prabhu, C. (2017). Bioconjugation in the pharmaceuticals occurrence, behaviour and applications.

- Kalia, J., & Raines, R. T. (2008). Advances in Bioconjugation. Current Organic Chemistry, 12(12), 929-942.

- Tallman, K. A., et al. (2007). Identification of Protein Targets of 4-Hydroxynonenal Using Click Chemistry for Ex Vivo Biotinylation of Azido and Alkynyl Derivatives. Chemical Research in Toxicology, 20(3), 409–422.

- Chen, Y.-C., et al. (2023). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. Molecules, 28(15), 5727.

-

Single Use Support. (2023, April 26). Bioconjugates: Examples & Applications. Retrieved from [Link]

-

Science Hub. (n.d.). Bioconjugation application notes. Retrieved from [Link]

-

University of Puget Sound. (2023, September 11). Spectroscopy Data for Undergraduate Teaching. ERIC. Retrieved from [Link]

-

Health Tech World. (2023, November 1). The value and versatility of bioconjugation. Retrieved from [Link]

-

LDMRC. (2022, July 1). SAFETY DATA SHEET. Retrieved from [Link]

-

Banaras Hindu University. (n.d.). B.Sc (Hons. VI Semester) Paper: CHB 605 B (Application of Spectroscopy). Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Michigan State University. (n.d.). Amine Reactivity. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). The reactions of amines. Retrieved from [Link]

-

ReAgent Chemical Services. (2016, April 29). SAFETY DATA SHEET HYDROCHLORIC ACID 4M (Approx.). Retrieved from [Link]

Sources

- 1. jbino.com [jbino.com]

- 2. Bioconjugation application notes [bionordika.fi]

- 3. Click chemistry - Wikipedia [en.wikipedia.org]

- 4. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. CAS 3858-78-4: 1-Butanamine, hydrochloride (1:1) [cymitquimica.com]

- 6. 4-Azido-1-butanamine hydrochloride 95% | CAS: 1267640-80-1 | AChemBlock [achemblock.com]

- 7. 4-Azido-1-butanamine HCl | 1267640-80-1 [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rsc.org [rsc.org]

- 10. 1-Butanamine, 4-azido- | C4H10N4 | CID 150111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Click Chemistry [organic-chemistry.org]

- 12. What is Click Chemistry? An Introduction [sigmaaldrich.com]

- 13. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]

- 14. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 15. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. vectorlabs.com [vectorlabs.com]

- 18. echemi.com [echemi.com]

- 19. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Solubility and Stability of 4-Azido-1-butanamine HCl for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical physicochemical properties of 4-Azido-1-butanamine hydrochloride, a versatile bifunctional molecule increasingly utilized in bioconjugation, drug delivery, and materials science. A thorough understanding of its solubility and stability is paramount for its effective and safe application in research and development. This document will delve into the theoretical underpinnings of its behavior in various solvent systems and under different environmental conditions, supplemented with practical, field-proven experimental protocols.

I. Introduction to 4-Azido-1-butanamine HCl: A Molecule of Interest

4-Azido-1-butanamine hydrochloride (C₄H₁₁ClN₄, FW: 150.61) incorporates two key functional groups: a primary amine and a terminal azide.[1] The primary amine serves as a versatile handle for a variety of chemical modifications, while the azide group is a key participant in bioorthogonal "click" chemistry reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[2][3] The hydrochloride salt form enhances the compound's stability and modulates its solubility profile, making it a more convenient reagent for laboratory use compared to its free amine counterpart.

However, the presence of the azide functional group necessitates a careful and informed approach to its handling and application. Organic azides are energetic molecules, and their stability is a critical consideration for any experimental design.[3][4][5] This guide aims to provide the necessary framework for confidently and safely working with this important chemical entity.

II. Solubility Profile of 4-Azido-1-butanamine HCl

The solubility of a compound is a fundamental property that dictates its utility in various applications, from reaction setup to formulation. The hydrochloride salt of 4-azido-1-butanamine is expected to exhibit significantly different solubility characteristics compared to the free amine.

The presence of the ammonium chloride salt dramatically increases the polarity of the molecule, rendering it highly soluble in polar protic solvents, particularly water.[6] The dissolution process in water involves the dissociation of the salt into the 4-azidobutan-1-ammonium cation and the chloride anion, which are then solvated by water molecules.

In contrast, the solubility in nonpolar organic solvents is expected to be limited. The ionic nature of the hydrochloride salt makes it energetically unfavorable to dissolve in solvents that cannot effectively solvate the charged species.

The following table summarizes the anticipated solubility of 4-Azido-1-butanamine HCl in a range of common laboratory solvents. These are qualitative predictions based on chemical principles; for precise applications, experimental determination is essential.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | The ionic nature of the HCl salt and the ability of the solvents to form hydrogen bonds and solvate ions lead to high solubility.[6] |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents have high dielectric constants and can solvate cations, but may be less effective at solvating the chloride anion compared to protic solvents. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low to Insoluble | These solvents have low polarity and are poor at solvating ions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Insoluble | These solvents are relatively nonpolar. Crucially, the use of chlorinated solvents with azides should be approached with extreme caution due to the potential for forming explosive diazidomethane. [7] |

| Hydrocarbons | Hexanes, Toluene | Insoluble | These are nonpolar solvents and are incapable of solvating the ionic salt. |

This protocol provides a systematic approach to quantitatively determine the solubility of 4-Azido-1-butanamine HCl in a solvent of interest.

Objective: To determine the saturation solubility of 4-Azido-1-butanamine HCl in a given solvent at a specified temperature.

Materials:

-

4-Azido-1-butanamine HCl

-

Solvent of interest

-

Vials with screw caps

-

Magnetic stirrer and stir bars or orbital shaker

-

Analytical balance

-

Temperature-controlled environment (e.g., water bath, incubator)

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system for quantification (or other suitable analytical technique)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-Azido-1-butanamine HCl to a known volume of the solvent in a vial. The excess solid should be clearly visible.

-

Seal the vial and place it in a temperature-controlled environment.

-

Stir the mixture vigorously for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted solution using a validated analytical method, such as HPLC with UV detection.[8]

-

Prepare a calibration curve using standards of known concentration to determine the concentration of 4-Azido-1-butanamine HCl in the diluted sample.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in the chosen solvent at that temperature.

-

Caption: Workflow for experimental solubility determination.

III. Stability of 4-Azido-1-butanamine HCl

The stability of organic azides is a critical safety and efficacy parameter.[4] The azide functional group is an "explosophore," and its stability is influenced by molecular structure and external factors.

The stability of organic azides can be generally assessed by two empirical rules:

-

Carbon-to-Nitrogen (C/N) Ratio: The number of carbon atoms should ideally be greater than or equal to the number of nitrogen atoms.[2][4] For 4-Azido-1-butanamine (C₄H₁₀N₄), the C/N ratio is 1. This places it in a category of compounds that can be synthesized and handled in small quantities but should be stored with care and used promptly.[2][4]

-

Rule of Six: This rule suggests that there should be at least six carbon atoms for each energetic group (like an azide) to provide sufficient "dilution" within the molecule to render it relatively safe.[4] 4-Azido-1-butanamine, with only four carbons, does not meet this criterion, underscoring the need for cautious handling.

-

Thermal Stability: Organic azides can decompose upon heating, sometimes violently.[4][9] The decomposition temperature is molecule-specific. The HCl salt form generally increases thermal stability compared to the free base.

-

pH Stability: The azide group is generally stable over a broad pH range (pH 4-12).[2] However, strong acidic conditions must be avoided. In the presence of strong acids, the highly toxic and explosive hydrazoic acid (HN₃) can form.[2][5] The primary amine group will be protonated at acidic pH, which is a reversible process.

-

Photostability: Exposure to light, particularly UV light, can provide the energy to initiate the decomposition of the azide group.[4][5] Therefore, the compound should be stored in amber vials or otherwise protected from light.

-

Chemical Compatibility:

-

Reducing Agents: The azide group can be reduced to a primary amine by various reagents, such as triphenylphosphine (in the Staudinger reaction) or through catalytic hydrogenation.[10] This reactivity should be considered when planning reactions.

-

Heavy Metals: Contact with heavy metals (e.g., copper, lead, mercury, silver) and their salts should be avoided as this can lead to the formation of highly sensitive and explosive heavy metal azides.[5] This is a critical consideration in the context of CuAAC reactions, where copper catalysts are used.

-

Strong Oxidizing Agents: The azide anion can react with strong oxidizing agents, and such combinations should be avoided.[2]

-

Based on its stability profile, 4-Azido-1-butanamine HCl should be stored:

-

At low temperatures (refrigerated or frozen at -18°C).[4]

-

In a tightly sealed container to prevent moisture ingress.

-

Away from incompatible materials such as strong acids, strong oxidizing agents, and heavy metals.[5]

A. Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)

Objective: To determine the onset of thermal decomposition of 4-Azido-1-butanamine HCl.

Materials:

-

4-Azido-1-butanamine HCl

-

Differential Scanning Calorimeter (DSC)

-

Aluminum DSC pans and lids

Procedure:

-

Accurately weigh a small amount (1-3 mg) of the compound into a tared aluminum DSC pan.

-

Seal the pan hermetically.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.[11]

-

Record the heat flow as a function of temperature. A sharp exothermic peak indicates decomposition. The onset temperature of this exotherm is a measure of the thermal stability.

B. pH and Temperature-Dependent Stability Assessment using HPLC

Objective: To evaluate the degradation of 4-Azido-1-butanamine HCl over time under various pH and temperature conditions.

Materials:

-

4-Azido-1-butanamine HCl

-

Aqueous buffers of different pH values (e.g., pH 4, 7, 9)

-

Temperature-controlled incubators or water baths

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

-

Sample Preparation:

-

Prepare stock solutions of 4-Azido-1-butanamine HCl in the different pH buffers.

-

Aliquot the solutions into separate, sealed vials for each time point and temperature condition to be tested.

-

-

Incubation:

-

Place the vials in incubators set at the desired temperatures (e.g., 25°C, 40°C, 60°C).

-

-

Time-Point Analysis:

-

At specified time intervals (e.g., 0, 24, 48, 72 hours), remove a vial from each condition.

-

Quench any reaction if necessary (e.g., by cooling on ice).

-

Analyze the sample by HPLC to determine the remaining concentration of 4-Azido-1-butanamine HCl.

-

-

Data Analysis:

-

Plot the concentration of the parent compound versus time for each condition.

-

This data can be used to determine the degradation kinetics.[12]

-

Caption: Workflow for pH and temperature stability testing.

IV. Conclusion and Best Practices

4-Azido-1-butanamine HCl is a valuable chemical tool, but its safe and effective use hinges on a solid understanding of its solubility and stability. As an amine hydrochloride salt, it is highly soluble in polar protic solvents like water. The presence of the azide group, while synthetically useful, imparts a degree of instability, particularly with respect to heat, light, and incompatible chemicals. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including proper storage and handling, and conduct appropriate stability testing for their specific applications. The experimental frameworks provided in this guide offer a starting point for a thorough characterization of this compound, ensuring reliable and reproducible results in the laboratory and beyond.

References

-

University of Pittsburgh. (2013, February 1). Safe Handling of Azides. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [Link]

-

Milligan, A. S., et al. (2014, November 20). Strategies for Safely Handling Industrial Azide Reactions: The Three Traps. Organic Process Research & Development. [Link]

-

Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds. [Link]

-

Environmental Health and Safety. (n.d.). Azide Compounds. [Link]

-

Environment, Health & Safety. (n.d.). Safe Handling of Sodium Azide (SAZ). [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). [Link]

-

University of Victoria. (2022, May 18). Azides. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

-

Dong, M. W. (2013, June 1). Assay for ppm Levels of Azide in Drug Substances. LCGC North America. [Link]

-

School of Chemistry, University College Dublin. (2018, April). SOP For Handling Azides And Other Potentially Explosive Materials. [Link]

-

Wikipedia. (n.d.). Organic azide. [Link]

-

ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

-

Lin, C., et al. (2018). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. ACS Omega. [Link]

-

Pearson, J. R., et al. (2018, April 30). Evaluating the Use of Differential Scanning Calorimetry for the Analysis of Illicit Substances and Their Adulterants. Avens Publishing Group. [Link]

-

IS MUNI. (n.d.). Physical Properties: Solubility Classification. [Link]

-

Park, K. (n.d.). Assay and Stability Testing. [Link]

-

SIELC Technologies. (2025, October 14). HPLC Determination of Sodium Azide on Newcrom B Column. [Link]

-

HELIX Chromatography. (2018, November 7). HPLC Methods for analysis of Azide Ion. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Butanamine, 4-azido-. PubChem. [Link]

-

Al-Aani, H., & Al-Rekabi, A. (2011, March 15). Optimization and validation of a stability-indicating RP-HPLC method for determination of azithromycin and its related compounds. PubMed. [Link]

-

ResearchGate. (n.d.). A study on the thermal stability of organic azides. [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR Spectrum of Compound 4a. [Link]

-

Scribd. (n.d.). Test of Amine & Amide - Hydrochloric Acid. [Link]

-

Pharmaceutical Sciences. (2026, January 5). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. [Link]

-

Al-Zoubi, N., et al. (2022). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Molecules. [Link]

-

Defense Technical Information Center. (2026, February 1). DSC for Determining the Ideal Solubility?. [Link]

-

NETZSCH Analyzing & Testing. (2023, March 26). DSC for Determining the Ideal Solubility? Tell Me How!. [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

ResearchGate. (2025, August 10). Solubility of Butanedioic Acid in Different Solvents at Temperatures between 283 K and 333 K. [Link]

-

Michigan State University Chemistry. (n.d.). Amine Reactivity. [Link]

-

Cape Peninsula University of Technology. (n.d.). deoxycholic acid with amines: structure, thermal stability, kinetics of salt formation, decomposition and chiral re. [Link]

-

The reactions of amines. (n.d.). [Link]

Sources

- 1. 4-Azido-1-butanamine hydrochloride 95% | CAS: 1267640-80-1 | AChemBlock [achemblock.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. safety.fsu.edu [safety.fsu.edu]

- 4. safety.pitt.edu [safety.pitt.edu]

- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 6. CAS 3858-78-4: 1-Butanamine, hydrochloride (1:1) [cymitquimica.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. kinampark.com [kinampark.com]

- 9. uvic.ca [uvic.ca]

- 10. Organic azide - Wikipedia [en.wikipedia.org]

- 11. avensonline.org [avensonline.org]

- 12. Optimization and validation of a stability-indicating RP-HPLC method for determination of azithromycin and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Azide Group in Click Chemistry: Electronic Structure, Catalytic Cycles, and Strain-Promoted Mechanisms

Introduction: The Thermodynamic Spring

The azide group (

To understand its reactivity, we must first analyze its electronic structure. The azide anion is linear and symmetric, but organic azides (

Electronic Resonance Structure

The reactivity of the azide group is governed by its resonance contributors.[2][3] The 1,3-dipolar character is essential for the cycloaddition mechanism.

Figure 1: Resonance structures of the organic azide group. Contributor B highlights the nucleophilic character of the terminal nitrogen (Nγ) and the electrophilic character of the central nitrogen (Nβ).

Mechanism I: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The thermal reaction between azides and alkynes (Huisgen cycloaddition) is slow and yields a mixture of 1,4- and 1,5-regioisomers. The introduction of Copper(I) accelerates the rate by a factor of

The Catalytic Cycle

Current mechanistic evidence, including DFT studies and kinetic isotope effects, supports a stepwise cycle involving a dinuclear copper intermediate .

-

-Coordination: The Cu(I) species coordinates to the alkyne

-

Deprotonation: A base (often the solvent or exogenous ligand) facilitates the formation of a copper(I)-acetylide (

-bound). -

Azide Coordination: The organic azide coordinates to the copper center via the proximal nitrogen (N1).

-

Dinuclear Activation: A second copper atom coordinates, stabilizing the transition state. This is the critical step that lowers the activation barrier.

-

Metallacycle Formation: The distal nitrogen (N3) of the azide attacks the C-2 of the acetylide, forming a six-membered copper-containing metallacycle.

-

Ring Contraction & Protonation: The metallacycle contracts to the triazolyl-copper derivative, followed by protonolysis to release the triazole product and regenerate the catalyst.

Figure 2: Stepwise catalytic cycle of CuAAC. Note the involvement of the dinuclear copper intermediate (Step 4), which is crucial for rate acceleration.

Experimental Protocol: Standard Bioconjugation (CuAAC)

Objective: Labeling a terminal alkyne-modified protein with a fluorescent azide. Key Reagent: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is used to protect biomolecules from oxidative damage by reactive oxygen species (ROS) generated by Cu(I).

-

Preparation:

-

Protein Solution: 50 µL of alkyne-protein (1 mg/mL in PBS, pH 7.4).

-

Azide Stock: 10 mM Azide-Fluorophore in DMSO.

-

CuSO4/THPTA Premix: Mix 1 volume of 20 mM

with 2 volumes of 50 mM THPTA. Incubate for 5 mins. (Ratio 1:5 Cu:Ligand). -

Reducing Agent: 100 mM Sodium Ascorbate (freshly prepared).

-

Aminoguanidine: 100 mM (optional, prevents protein-dehydroascorbate crosslinking).

-

-

Reaction Assembly:

-

Add 1 µL Azide stock to Protein solution (Final: ~200 µM).

-

Add 2.5 µL CuSO4/THPTA Premix (Final Cu: 1 mM).

-

Add 2.5 µL Aminoguanidine (Final: 5 mM).

-

Add 2.5 µL Sodium Ascorbate (Final: 5 mM). Add this last to initiate.

-

-

Incubation:

-

Incubate at room temperature for 30–60 minutes in the dark.

-

Purification: Desalt via Zeba spin column or dialysis to remove excess reagents.

-

Mechanism II: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For live-cell applications where copper toxicity is a concern, SPAAC utilizes the potential energy stored in a strained ring (typically cyclooctyne) to drive the reaction.[4]

Strain Energy and FMO Theory

The reaction is a concerted [3+2] cycloaddition.

-

Ring Strain: Cyclooctynes possess ~18 kcal/mol of strain energy due to the deformation of the bond angle (

vs. linear -

FMO Interaction: The geometric deformation raises the energy of the alkyne HOMO and, more importantly, lowers the energy of the alkyne LUMO. This narrows the HOMO-LUMO gap between the azide (HOMO) and the alkyne (LUMO), facilitating the reaction at ambient temperature without a catalyst.

Figure 3: Mechanism of SPAAC driven by ring strain and Frontier Molecular Orbital (FMO) interactions.

Experimental Protocol: Live Cell Labeling (SPAAC)

Objective: Labeling cell-surface glycans metabolically incorporated with Azido-sugars.

-

Metabolic Labeling:

-

Culture cells (e.g., HeLa) for 24–48 hours in media containing 20–50 µM

(tetraacetylated N-azidoacetylmannosamine).

-

-

Washing:

-

Wash cells 2x with warm PBS to remove unincorporated sugar.

-

-

Labeling:

-

Prepare 10–50 µM solution of DBCO-Fluorophore (or BCN-Fluorophore) in complete media or PBS + 1% BSA.

-

Add to cells and incubate for 15–30 minutes at 37°C (or 4°C to stop endocytosis).

-

-

Termination:

-

Wash cells 3x with ice-cold PBS + 1% BSA to remove excess probe.

-

Fix with 4% Paraformaldehyde (PFA) for imaging.

-

Comparative Analysis: Kinetics and Selection

The choice between CuAAC and SPAAC depends on the biological context and required speed.

| Feature | CuAAC (Catalyzed) | SPAAC (Strain-Promoted) |

| Primary Driver | Cu(I) Catalyst | Ring Strain (~18 kcal/mol) |

| Rate Constant ( | ||

| Regioselectivity | Exclusive 1,4-triazole | Mixture of regioisomers |

| Biocompatibility | Low (Cu toxicity/ROS) | High (Bioorthogonal) |

| Common Reagents | CuSO4, THPTA, BTTAA | DBCO, BCN, DIBO |

Data synthesized from comparative kinetic studies [1][2].

Safety & Stability: The C/N Ratio Rule

Organic azides are potentially explosive. The high energy content that makes them useful also makes them hazardous.

The "Rule of Three" for Safety:

An organic azide is generally considered stable for isolation and storage if:

-

Handling: Store in the dark at -20°C. Avoid metal spatulas (formation of heavy metal azides).

-

Solvents: Do not use halogenated solvents (DCM, Chloroform) with Sodium Azide, as di-/tri-azidomethane (extremely explosive) can form.

References

-

Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . Organic Chemistry Portal. Available at: [Link]

-

Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications . National Institutes of Health (PMC). Available at: [Link]

-

Recent developments in bioorthogonal chemistry . Radboud Repository. Available at: [Link]

Sources

Role of the primary amine in 4-Azido-1-butanamine HCl

An In-Depth Technical Guide to the Role of the Primary Amine in 4-Azido-1-butanamine HCl

Abstract

4-Azido-1-butanamine hydrochloride is a heterobifunctional linker of significant utility in chemical biology, drug development, and materials science. Its value is derived from the orthogonal reactivity of its two terminal functional groups: a primary amine and an azide. While the azide group is renowned for its participation in bioorthogonal "click" chemistry, the primary amine serves as the initial, versatile anchor point for covalent modification. This guide provides a detailed exploration of the chemical principles governing the primary amine's role, its reactivity profile with various electrophiles, and the strategic considerations essential for its successful application in complex bioconjugation and functionalization workflows.

Molecular Architecture and Strategic Importance

4-Azido-1-butanamine is structured with a four-carbon aliphatic chain that separates a primary amine (-NH₂) from a terminal azide (-N₃) group. It is typically supplied as a hydrochloride (HCl) salt, wherein the primary amine is protonated to form an ammonium chloride salt (R-NH₃⁺Cl⁻). This salt form enhances the compound's stability and shelf-life.

The strategic power of this molecule lies in its chemoselectivity. The primary amine and the azide group exhibit distinct, non-interfering reactivities, allowing for a sequential and highly controlled two-step conjugation strategy. The primary amine acts as a potent nucleophile, enabling covalent attachment to a wide array of electrophilic targets, while the azide remains inert, poised for a subsequent, highly specific cycloaddition reaction.

Caption: Orthogonal functionality of 4-Azido-1-butanamine HCl.

The Nucleophilic Character of the Primary Amine

The core function of the primary amine in 4-Azido-1-butanamine stems from the lone pair of electrons on the nitrogen atom, which renders it an effective nucleophile.[1][2] This allows it to readily attack electron-deficient (electrophilic) centers, forming stable covalent bonds. It is crucial to note that for the amine to act as a nucleophile, it must be in its free base form (R-NH₂), not its protonated ammonium form (R-NH₃⁺). Therefore, reactions are typically conducted in buffered solutions at a pH that facilitates deprotonation. A pH range of 7.2 to 9 is common for many amine-reactive chemistries.[3][4]

Reactivity Profile with Common Electrophiles

The versatility of the primary amine is demonstrated by its ability to react with a diverse set of electrophilic functional groups. The choice of electrophile dictates the nature of the resulting covalent bond and the specific conditions required for the reaction.

| Electrophilic Reagent | Resulting Covalent Bond | Typical pH Range | Key Considerations |

| N-Hydroxysuccinimide (NHS) Ester | Amide | 7.2 - 9.0 | Highly efficient and common for protein labeling. NHS esters are susceptible to hydrolysis, which increases with pH.[3][4] |

| Carboxylic Acid (+ EDC/Carbodiimide) | Amide | 4.5 - 7.5 | Two-step reaction where the carbodiimide activates the carboxyl group to form an intermediate that is then attacked by the amine.[5] |

| Imidoester | Amidine | 8.0 - 10.0 | Forms a positively charged amidine bond, which can preserve the native charge of the modified biomolecule.[3][4] |

| Aldehyde / Ketone | Secondary Amine (after reduction) | 6.0 - 8.0 | Forms an intermediate Schiff base (imine) which is then reduced by an agent like sodium cyanoborohydride to a stable bond.[6] |

| Isocyanate | Urea | 7.0 - 9.0 | Forms a stable urea linkage. Can exhibit broader reactivity with other nucleophiles like hydroxyl groups.[6] |

| Acyl Chloride / Anhydride | Amide | 7.0 - 9.0 (with base) | Very reactive, often used in organic synthesis rather than aqueous bioconjugation due to high reactivity with water.[1] |

Core Applications in Bioconjugation and Surface Modification

The primary amine serves as the foundational point of attachment, enabling the introduction of the bioorthogonal azide handle onto a target molecule or surface.

Protein and Peptide Labeling

A primary application is the labeling of biomolecules. Proteins contain primary amines at the N-terminus of each polypeptide chain and on the side chain of lysine residues.[3] These are typically located on the protein surface, making them accessible for conjugation without denaturing the protein's structure. By reacting a protein with an amine-reactive crosslinker (e.g., one containing an NHS ester), and then introducing 4-Azido-1-butanamine, one can effectively stud the protein surface with azide groups. These azides are then available for "clicking" on reporter molecules, drugs, or other proteins.[7]

Caption: A typical two-step bioconjugation workflow.

Surface Functionalization

The primary amine is instrumental in modifying surfaces (e.g., nanoparticles, beads, sensor chips) that bear electrophilic groups. For instance, a surface functionalized with carboxylic acids can be activated with EDC/NHS and subsequently reacted with 4-Azido-1-butanamine. This process transforms the surface into an azide-rich platform, ready for the immobilization of alkyne-modified biomolecules via click chemistry.

Experimental Protocol: Azide-Functionalization of a Carboxylated Surface

This protocol details a self-validating system for modifying a carboxylated surface, a foundational technique in diagnostics and materials science. The causality behind each step is explained to ensure scientific integrity.

Objective: To covalently attach 4-Azido-1-butanamine to a surface functionalized with carboxylic acid groups.

Materials:

-

Carboxylated surface (e.g., magnetic beads, sensor chip)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide)

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

4-Azido-1-butanamine HCl

-

Quenching Buffer: 1 M Ethanolamine, pH 8.5

-

Wash Buffer: PBS with 0.05% Tween-20 (PBST)

Methodology:

-

Surface Equilibration:

-

Action: Wash the carboxylated surface 3 times with Activation Buffer.

-

Causality: This step removes any preservatives and equilibrates the surface to the optimal pH for carbodiimide chemistry, which is mildly acidic to activate carboxyl groups while minimizing hydrolysis.

-

-

Carboxyl Group Activation:

-

Action: Prepare a fresh solution of 10 mg/mL EDC and 10 mg/mL NHS in ice-cold Activation Buffer. Immediately add this solution to the surface and incubate for 15-30 minutes at room temperature.

-

Causality: EDC activates the carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solution. NHS reacts with it to form a more stable, amine-reactive NHS ester, increasing the efficiency of the subsequent coupling reaction.[5]

-

-

Washing:

-

Action: Immediately wash the surface 3 times with ice-cold Activation Buffer.

-

Causality: This removes excess EDC and unreacted NHS, preventing side reactions and ensuring that the subsequent amine coupling is specific to the activated surface esters.

-

-

Amine Coupling:

-

Action: Dissolve 4-Azido-1-butanamine HCl in Coupling Buffer (pH 7.4) to a final concentration of 50-100 mM. Immediately apply this solution to the activated surface and incubate for 1-2 hours at room temperature.

-

Causality: The pH of 7.4 is a compromise: it is high enough to deprotonate a sufficient population of the amine groups to their nucleophilic free base form (R-NH₂) but low enough to minimize the hydrolysis of the NHS esters on the surface.[3] The primary amine then attacks the NHS ester, displacing the NHS group and forming a stable amide bond.

-

-

Quenching (Blocking):

-

Action: Wash the surface twice with PBST. Add Quenching Buffer (Ethanolamine) and incubate for 15-30 minutes.

-

Causality: Any unreacted NHS esters on the surface must be deactivated (quenched) to prevent non-specific binding in subsequent steps. Ethanolamine contains a primary amine that reacts with and blocks all remaining active sites.

-

-

Final Washes:

-

Action: Wash the surface 5 times with PBST.

-

Causality: This removes any non-covalently bound linker and quenching reagent, resulting in a clean, azide-functionalized surface ready for subsequent click chemistry applications.

-

Conclusion

The primary amine of 4-Azido-1-butanamine HCl is far more than a simple functional group; it is a strategic tool for molecular assembly. Its well-defined nucleophilic reactivity allows for the precise and efficient installation of a bioorthogonal azide handle onto a vast range of molecules and materials. Understanding the chemical principles that govern its reactions—particularly the influence of pH, the choice of electrophile, and the kinetics of bond formation—is paramount for researchers, scientists, and drug development professionals seeking to leverage the power of bifunctional linkers in their work. By mastering the chemistry of the primary amine, one unlocks the full potential of this versatile molecule for creating novel conjugates, functionalized surfaces, and advanced therapeutic agents.

References

-

Chemical Reactivity of Crosslinkers. (2025, October 22). Creative Biolabs. [Link]

-

Reactions of Surface Amines with Heterobifunctional Cross-Linkers Bearing Both Succinimidyl Ester and Maleimide for Grafting Biomolecules. (n.d.). ResearchGate. [Link]

-

1-Butanamine, 4-azido-. (n.d.). PubChem - NIH. [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. [Link]

-

Amines - AL only (3.3.11). (n.d.). AQA A Level Chemistry Study Notes - Medify. [Link]

-

Everything for - CLICK CHEMISTRY. (n.d.). Iris Biotech GmbH. [Link]

-

Practical 5.14 The reactions of amines. (n.d.). Edexcel. [Link]

-

Amine Reactivity. (n.d.). MSU chemistry. [Link]

-

The reactions of amines. (n.d.). Chemguide. [Link]

-

Click Chemistry Conjugations. (n.d.). PMC. [Link]

-

Azidoindolines—From Synthesis to Application: A Review. (2024, July 18). MDPI. [Link]

-

Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. (2024, September 23). Antibody Research. [Link]

-

Facile Site-Specific Multiconjugation Strategies in Recombinant Proteins Produced in Bacteria. (n.d.). Springer. [Link]

-

Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. [Link]

-

Bioconjugation by Native Chemical Tagging of C–H Bonds. (n.d.). PMC. [Link]

-

A facile and chemoselectivity in synthesis of 4-chloro-N-(4-((1-hydroxy-2-methylpropan-2-yl)oxy)phenethyl)benzamide, the alcohol derivative of Bezafibrate. (n.d.). PMC. [Link]

-

Methods for Hydroxamic Acid Synthesis. (n.d.). PMC - NIH. [Link]

- Compositions and methods for the biosynthesis of 1,4-butanediol and its precursors. (n.d.).

-

Synthesis of 4-methylguanidine butyric acid and applied in treatment of paper making wastewater. (2025, August 6). ResearchGate. [Link]

-

Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. (n.d.). PMC. [Link]

Sources

- 1. app.medify.co [app.medify.co]

- 2. Amine Reactivity [www2.chemistry.msu.edu]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Chemical Reactivity of Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 6. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 7. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocol for Using 4-Azido-1-butanamine HCl in CuAAC Reactions

Core Directive & Introduction

This guide addresses the specific technical requirements for utilizing 4-Azido-1-butanamine HCl (CAS: 1267640-80-1) in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This compound acts as a heterobifunctional linker. Its value lies in its ability to "click" onto an alkyne-modified substrate while presenting a primary amine for subsequent reactions (e.g., NHS-ester coupling, reductive amination). However, the presence of a free amine and a short alkyl chain introduces specific kinetic and chelation challenges that standard "click" protocols often overlook.

The "Amine Interference" Challenge

Primary amines are effective ligands for Cu(I) and Cu(II). In unoptimized reactions, the substrate itself (4-Azido-1-butanamine) competes with the accelerating ligand (e.g., THPTA) for the copper center. This can lead to:

-

Catalyst Poisoning: Formation of inactive Cu-amine complexes.

-

Oxidative Degradation: Amine-Cu complexes can facilitate the oxidation of ascorbate without driving the catalytic cycle.

The Solution: This protocol utilizes the Hydrochloride (HCl) salt form to maintain protonation of the amine during the initial mixing and employs High-Affinity Ligands (THPTA/BTTAA) to outcompete substrate chelation.

Material Specifications

| Property | Specification | Critical Note |

| Compound Name | 4-Azido-1-butanamine HCl | Use the HCl salt to prevent oxidation and improve solubility. |

| CAS Number | 1267640-80-1 | Verify CAS; free base has different handling requirements. |

| Molecular Weight | 150.61 g/mol | Includes HCl. Free base MW is ~114.15 g/mol . |

| Solubility | >50 mg/mL in Water, DMSO, MeOH | Highly water-soluble due to ionic character. |

| Stability | -20°C, Desiccated, Dark | Azides are light-sensitive. Hygroscopic. |

| Safety | C/N Ratio Warning | High nitrogen content. Do not concentrate to dryness/heat. |

Strategic Decision Matrix

Before proceeding, select the workflow that matches your substrate.

Figure 1: Decision matrix for selecting the appropriate CuAAC workflow based on substrate solubility and sensitivity.

Protocol A: Aqueous Bioconjugation

Target: Labeling alkyne-modified proteins or nucleic acids. Mechanism: In situ reduction of CuSO₄ by Sodium Ascorbate, stabilized by THPTA.[1]

Reagents

-

Buffer: PBS (pH 7.4). Avoid Tris or Glycine buffers as they chelate copper.[2]

-

CuSO₄ Stock: 20 mM in water.[1]

-

THPTA Ligand: 50 mM in water. (Tris(3-hydroxypropyltriazolylmethyl)amine).[1][3]

-

Sodium Ascorbate: 100 mM in water (Freshly prepared).

-

4-Azido-1-butanamine HCl: 10 mM stock in water.

Step-by-Step Methodology

-

Prepare the "Click Cocktail" (Premix):

-

It is critical to premix Copper and Ligand to protect the biomolecule from free copper ions.

-

Mix CuSO₄ and THPTA in a 1:5 molar ratio.

-

Example: 10 µL CuSO₄ (20 mM) + 20 µL THPTA (50 mM) + 70 µL Water.

-

Incubate for 5 minutes. The solution should remain clear blue/teal.

-

-

Reaction Assembly:

-

Incubation:

-

Flush headspace with N₂ or Ar (optional but recommended for high efficiency).

-

Incubate at Room Temperature for 30–60 minutes in the dark.

-

Note: Do not heat proteins above 37°C.

-

-

Quenching & Purification:

-

Add EDTA (10 mM final) to chelate copper.

-

Purify via Desalting Column (PD-10) or Dialysis to remove unreacted azide and copper.

-

Protocol B: Synthetic Organic Synthesis

Target: Small molecule synthesis, polymer functionalization. Mechanism: Cu(I) stabilization by TBTA in organic/aqueous co-solvent.

Reagents

-

Solvent: DMSO/Water (4:1) or tBuOH/Water (1:1).

-

Catalyst: CuSO₄ / Sodium Ascorbate OR CuI / DIPEA.

-

Ligand: TBTA (Tris(benzyltriazolylmethyl)amine).[1]

-

Base: DIPEA (Diisopropylethylamine) - Required if using HCl salt in organic solvent to ensure reactivity, though the click reaction itself is pH tolerant.

Step-by-Step Methodology

-

Dissolution:

-

Dissolve the Alkyne substrate (1.0 eq) in the organic solvent.

-

Add 4-Azido-1-butanamine HCl (1.2 eq).

-

Observation: If the HCl salt does not dissolve fully in pure organic solvent, add the water portion of the co-solvent mixture.

-

-

Catalyst Addition:

-

Add TBTA (0.1 eq).

-

Add CuSO₄ (0.05 eq) dissolved in minimum water.

-

Add Sodium Ascorbate (0.2 eq) dissolved in minimum water.

-

-

Reaction:

-

Stir at Room Temperature (20–25°C).

-

Monitor via TLC or LC-MS. Reaction typically completes in 1–4 hours.

-

Self-Validation: The reaction mixture often turns bright yellow upon addition of ascorbate, then fades to pale yellow/green as the Cu(I) cycle stabilizes. A brown precipitate indicates Cu(I) oxidation/disproportionation (add more ascorbate).

-

-

Workup:

The Self-Validating System: Quality Control

A robust protocol includes checkpoints to verify success.

| Checkpoint | Method | Expected Result |

| Pre-Reaction | pH Check | Ensure pH is 7.0–8.0. If pH < 5 (due to HCl salt), the copper catalyst turnover slows significantly. Adjust with minimal NaOH or buffer. |

| In-Process | Colorimetric | Aqueous: Solution stays clear/light blue. Organic: Light yellow/green. Failure Mode: Dark brown/black precipitate = Copper oxide formation (Oxygen leak or insufficient ligand). |

| Post-Reaction | Ninhydrin Stain (TLC) | The product must stain Purple/Blue (indicates free amine). The starting azide (4-Azido-1-butanamine) also stains, so you must observe a Rf shift . |

| Post-Reaction | IR Spectroscopy | Disappearance of the strong Azide peak at ~2100 cm⁻¹ . |

| Post-Reaction | LC-MS | Mass shift corresponding to the triazole formation. MW Product = MW Alkyne + 150.6 (HCl salt) or +114.1 (Free base). |

Workflow Visualization

Figure 2: Sequential workflow for the CuAAC reaction. Note the critical feedback loop: if the reaction stalls, additional reducing agent (Ascorbate) is often the corrective action.

Safety & Handling

-

Azide Hazard: While 4-Azido-1-butanamine has a relatively safe C/N ratio (4 carbons, 4 nitrogens), it should still be treated as a potential energetic material.

-

Do not use metal spatulas (potential for heavy metal azide formation).

-

Do not heat neat material above 40°C.

-

Do not concentrate reaction mixtures to total dryness if unreacted azide is present in large excess.

-

-

HCl Salt Acidity: The compound is an acid salt. When working with acid-sensitive substrates (e.g., certain acetals), buffer the reaction mixture adequately.

References

-

Presolsi, S. I., et al. (2011). "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology. Link

- Foundational text on using THPTA and optimizing Cu:Ligand r

-

BroadPharm. "Protocol for Azide-Alkyne Click Chemistry." Link

- Standard industrial protocols for bioconjug

-

Hong, V., et al. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie International Edition. Link

- Detailed mechanism of amine interference and ligand solutions.

-

PubChem. "4-Azido-1-butanamine HCl Compound Summary." Link

-

Source for physical properties and safety data.[6]

-

-

AxisPharm. "Alkyne-Azide Click Chemistry Protocol for ADCs." Link

- Application specific notes for Antibody-Drug Conjug

Sources

- 1. broadpharm.com [broadpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. axispharm.com [axispharm.com]

- 4. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 3858-78-4: 1-Butanamine, hydrochloride (1:1) [cymitquimica.com]

- 6. echemi.com [echemi.com]

Illuminating Cellular Landscapes: A Guide to Fluorescent Labeling with 4-Azido-1-butanamine HCl

In the intricate world of cellular biology, the ability to visualize specific molecules in their native environment is paramount to understanding their function. This guide provides an in-depth exploration of a powerful chemical tool, 4-Azido-1-butanamine HCl, for the fluorescent labeling of cellular components. We will delve into the underlying principles of bioorthogonal chemistry, provide detailed protocols for its application, and offer insights into experimental design for researchers, scientists, and drug development professionals.

The Dawn of Bioorthogonal Chemistry: Labeling Without Interference

At the heart of this technique lies the concept of bioorthogonal chemistry, a set of chemical reactions that can occur within a living system without interfering with native biological processes.[1] The azide group (-N3) on 4-Azido-1-butanamine HCl is a key player in this field. It is small, metabolically stable, and does not react with endogenous functional groups, making it an ideal chemical handle for specific labeling.[1][2]

4-Azido-1-butanamine HCl is a bifunctional linker, possessing both a primary amine (-NH2) and an azide (-N3) group. This dual functionality allows for a versatile, two-step labeling strategy. The primary amine can be covalently linked to a biomolecule of interest, and the azide group is then available for a highly specific "click" reaction with a fluorescent probe.

The "Click": A Tale of Two Reactions

Once the azide handle is in place, it can be detected by one of two primary bioorthogonal reactions: the Staudinger Ligation and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

1. The Staudinger Ligation: A Metal-Free Approach

The Staudinger ligation is a reaction between an azide and a phosphine, which forms a stable amide bond.[3][4] This reaction is particularly useful for live-cell imaging as it does not require a metal catalyst, which can be toxic to cells.[5][6]

2. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Quintessential "Click" Reaction

CuAAC is a highly efficient and widely used reaction between an azide and a terminal alkyne, catalyzed by copper(I).[7] This reaction is extremely rapid and specific, making it ideal for labeling in complex biological samples.[7] However, the potential cytotoxicity of copper often limits its use to fixed cells or in vitro applications.[5] To mitigate copper's toxicity in certain applications, ligands such as THPTA are used to protect cells.[8]

Visualizing the Workflow: From Azide to Fluorescence

The overall strategy involves conjugating 4-Azido-1-butanamine HCl to a target molecule, introducing this azide-tagged molecule to cells, and then detecting it with a fluorescent probe via click chemistry.

Caption: Workflow for fluorescent labeling using 4-Azido-1-butanamine HCl.

Experimental Protocols

Here, we provide detailed protocols for the two key stages of the labeling process: conjugation of 4-Azido-1-butanamine HCl to a protein and the subsequent fluorescent labeling in cells via click chemistry.

Protocol 1: Conjugation of 4-Azido-1-butanamine HCl to a Protein of Interest

This protocol describes the labeling of a purified protein with 4-Azido-1-butanamine HCl by targeting its primary amines (N-terminus and lysine residues). This is achieved by first modifying the protein with an amine-reactive crosslinker that contains an NHS ester.

Materials:

-

Protein of interest

-

4-Azido-1-butanamine HCl

-

NHS-ester containing crosslinker (e.g., NHS-PEGn-Azide)

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column

Procedure:

-

Protein Preparation: Dissolve the protein of interest in the reaction buffer to a final concentration of 1-5 mg/mL.

-

Crosslinker Preparation: Immediately before use, dissolve the NHS-ester crosslinker in anhydrous DMSO to a concentration of 10 mM.

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of the dissolved NHS-ester crosslinker to the protein solution.

-

Incubate the reaction for 1 hour at room temperature with gentle mixing.

-

-

Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.

-

Purification: Remove the excess, unreacted crosslinker and quenching buffer components from the azide-labeled protein using a desalting column equilibrated with a suitable buffer (e.g., PBS).

| Reagent | Stock Concentration | Molar Excess (relative to protein) | Final Concentration in Reaction |

| Protein of Interest | 1-5 mg/mL | 1x | 1-5 mg/mL |

| NHS-ester Crosslinker | 10 mM in DMSO | 10-20x | Varies |

| Quenching Buffer | 1 M Tris-HCl, pH 8.0 | - | 50-100 mM |

Table 1: Recommended reagent concentrations for protein conjugation.

Protocol 2: Fluorescent Labeling of Azide-Tagged Molecules in Cells

This protocol is divided into two parts for the two main types of click chemistry reactions.

This method is ideal for high-efficiency labeling in fixed cells.

Materials:

-

Azide-labeled cells (from Protocol 1, introduced to cells) on coverslips

-

Alkyne-functionalized fluorescent dye

-

Click Reaction Buffer: PBS, pH 7.4

-

Copper (II) Sulfate (CuSO4)

-

Sodium Ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Wash Buffer: PBS with 0.05% Tween-20

-

DAPI or Hoechst for nuclear staining

Procedure:

-

Cell Seeding and Labeling: Seed cells on coverslips and allow them to adhere. Introduce the azide-tagged molecule of interest to the cells and incubate for a sufficient period for uptake or interaction.

-

Fixation and Permeabilization:

-

Fix the cells with the fixative for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells three times with PBS.

-

-

Click Reaction Cocktail Preparation (Prepare immediately before use):

-

For a 200 µL reaction volume per coverslip:

-

178 µL of Click Reaction Buffer

-

2 µL of 10 mM Alkyne-dye stock in DMSO (final concentration 100 µM)

-

10 µL of 20 mM CuSO4 in water (final concentration 1 mM)

-

10 µL of 100 mM Sodium Ascorbate in water (final concentration 5 mM)

-

-

-

Labeling Reaction:

-

Add the click reaction cocktail to the fixed and permeabilized cells.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Washing and Staining:

-

Wash the cells three times with the wash buffer.

-

Counterstain the nuclei with DAPI or Hoechst.

-

Wash three times with PBS.

-

-

Imaging: Mount the coverslips and visualize using a fluorescence microscope.

| Reagent | Stock Concentration | Final Concentration |

| Alkyne-dye | 10 mM in DMSO | 100 µM |

| CuSO4 | 20 mM in water | 1 mM |

| Sodium Ascorbate | 100 mM in water | 5 mM |

Table 2: Reagent concentrations for CuAAC reaction.

Caption: Schematic of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This method is suitable for labeling live cells as it avoids the use of a toxic copper catalyst.[5]

Materials:

-

Azide-labeled live cells

-

Cyclooctyne-functionalized fluorescent dye (e.g., DBCO, DIFO)

-

Cell culture medium

-

PBS, pH 7.4

Procedure:

-

Cell Preparation: Grow cells in a suitable imaging dish (e.g., glass-bottom dish). Introduce the azide-tagged molecule of interest to the cells and incubate.

-

Labeling:

-

Prepare a working solution of the cyclooctyne-dye in cell culture medium. The optimal concentration should be determined empirically but typically ranges from 1-10 µM.

-

Remove the old medium from the cells and add the dye-containing medium.

-

Incubate for 30-60 minutes at 37°C in a CO2 incubator.

-

-

Washing:

-

Remove the labeling medium.

-

Wash the cells three times with warm PBS or fresh culture medium.

-

-

Imaging: Image the live cells immediately using a fluorescence microscope equipped with an environmental chamber.

| Reagent | Typical Stock Concentration | Typical Working Concentration |

| Cyclooctyne-dye | 1-10 mM in DMSO | 1-10 µM |

Table 3: Recommended reagent concentrations for SPAAC reaction.

Caption: Schematic of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Concluding Remarks

The use of 4-Azido-1-butanamine HCl in conjunction with bioorthogonal click chemistry offers a robust and versatile platform for the fluorescent labeling of cellular components. By understanding the underlying chemical principles and carefully optimizing the experimental protocols, researchers can gain valuable insights into the dynamic processes of the cell. The choice between the Staudinger ligation and CuAAC/SPAAC will depend on the specific experimental goals, with the former being the preferred method for live-cell applications where cytotoxicity is a concern. This guide provides a solid foundation for the successful implementation of this powerful labeling strategy in your research endeavors.

References

-

Nwe, K., & Brechbiel, M. W. (2009). Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. Journal of Visualized Experiments, (28), 1259. [Link]

-

Yang, M., & Li, J. (2017). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. RSC Advances, 7(5), 2538-2551. [Link]

-

Wang, Q., Chan, T. R., Hilgraf, R., Fokin, V. V., Sharpless, K. B., & Finn, M. G. (2003). Bioconjugation by copper(I)-catalyzed azide-alkyne [3 + 2] cycloaddition. Journal of the American Chemical Society, 125(11), 3192–3193. [Link]

-

Saxon, E., & Bertozzi, C. R. (2000). Cell surface engineering by a modified Staudinger reaction. Science, 287(5460), 2007–2010. [Link]

-

Creative Biolabs. (n.d.). Staudinger Ligation. Retrieved from [Link]

-

Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. [Link]

-

Schilling, C. I., Jung, N., Biskup, M., Schepers, U., & Bräse, S. (2011). Bioconjugation via azide-Staudinger ligation: an overview. Chemical Society Reviews, 40(9), 4840–4871. [Link]

-

Laughlin, S. T., & Bertozzi, C. R. (2007). Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation. Nature Protocols, 2(11), 2930–2944. [Link]

-

Soriano, A., Hura, T., & Fin, M. G. (2010). Labeling live cells by copper-catalyzed alkyne--azide click chemistry. Current Protocols in Chemical Biology, 2(4), 199-211. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 胺反应探针标记方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 5. pubs.acs.org [pubs.acs.org]

- 6. biotium.com [biotium.com]

- 7. Video: Isotopic, Photoreactive and Bioorthogonal Metabolic Labeling [jove.com]

- 8. "Investigations into the fluorescent covalent labeling of biomolecules " by Susan D. Selaya [scholarscompass.vcu.edu]

Troubleshooting & Optimization

Technical Support Center: Purification Strategies for 4-Azido-1-butanamine HCl Labeled Proteins

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with proteins labeled with 4-Azido-1-butanamine HCl. It is designed to be a comprehensive resource, offering troubleshooting advice and frequently asked questions to navigate the challenges of purifying these modified proteins.

Introduction: The "Why" Behind the Purification Challenge

4-Azido-1-butanamine HCl is a chemical linker used to introduce an azide group onto a protein, typically by targeting primary amines on lysine residues or the N-terminus. This azide moiety serves as a "handle" for subsequent bioorthogonal reactions, such as click chemistry or Staudinger ligation, enabling the attachment of various functionalities like fluorophores, biotin tags, or drug molecules.[1][2]

The primary challenge in this process lies in efficiently removing the unreacted labeling reagent and any byproducts while maintaining the integrity and biological activity of the labeled protein. Incomplete purification can lead to high background signals, inconsistent results in downstream applications, and potential interference with biological assays. This guide will walk you through the most effective purification strategies and provide solutions to common problems.

Section 1: Initial Post-Labeling Cleanup - Removing Excess Reagent

The first critical step after the labeling reaction is the removal of excess 4-Azido-1-butanamine HCl. Failure to do so will result in the labeling of any subsequent reagents added to the protein solution.

Frequently Asked Questions (FAQs)

Q1: What is the most straightforward method to remove the bulk of the unreacted 4-Azido-1-butanamine HCl?

A1: For a quick and efficient removal of small molecules like the unreacted linker, size exclusion chromatography (SEC) , often in the form of spin desalting columns, is the most common and effective method.[3][4][5][6] These columns contain a porous resin that separates molecules based on size. The larger labeled protein will pass through the column quickly, while the smaller unreacted linker molecules are retained, allowing for a rapid buffer exchange and purification.[6] Dialysis is another viable option, although it is a more time-consuming process.[3][7]

Q2: I'm observing protein precipitation after the labeling reaction. What could be the cause and how can I prevent it?

A2: Protein precipitation can occur for a few reasons:

-

High concentration of organic solvent: 4-Azido-1-butanamine HCl is often dissolved in an organic solvent like DMSO or DMF. Adding too high a volume of this stock solution to your protein can cause it to precipitate.[8] Try to use a more concentrated stock of the labeling reagent to minimize the final solvent concentration.

-

Modification of key residues: The labeling reaction targets primary amines. If critical lysine residues responsible for maintaining your protein's solubility are modified, it can lead to aggregation. Consider reducing the molar excess of the labeling reagent to decrease the degree of labeling.

-

pH changes: Ensure the pH of your reaction buffer is stable and appropriate for your protein.

Q3: How do I handle the HCl salt component of 4-Azido-1-butanamine HCl?

A3: The HCl salt can slightly lower the pH of your reaction mixture. It is crucial to perform the labeling reaction in a well-buffered solution, typically at a pH between 7.2 and 8.0, to maintain the desired pH and ensure the primary amines on the protein are sufficiently nucleophilic.[3][9] If you are concerned about the added acid, you can neutralize the 4-Azido-1-butanamine HCl solution with a small amount of a suitable base before adding it to your protein, though this is not always necessary with a robust buffer system.

Experimental Protocol: Desalting with a Spin Column

-

Column Equilibration: Choose a spin desalting column with a molecular weight cutoff (MWCO) appropriate for your protein (e.g., 7 kDa MWCO for proteins >20 kDa). Centrifuge the column to remove the storage buffer.

-

Equilibrate the column by adding your desired downstream buffer and centrifuging. Repeat this step 2-3 times.

-

Sample Loading: Slowly apply your protein labeling reaction mixture to the center of the resin bed.

-

Elution: Place the column in a clean collection tube and centrifuge according to the manufacturer's instructions. The desalted, labeled protein will be in the eluate.

Section 2: Purification Strategies Following Bioorthogonal Conjugation

After the initial cleanup, the azide-labeled protein is ready for conjugation via click chemistry or Staudinger ligation. The purification strategy will then depend on the nature of the molecule you have attached.

Purification after Copper-Catalyzed Click Chemistry (CuAAC)

CuAAC is a popular method for attaching alkyne-containing molecules to azide-labeled proteins.[1][2] A key challenge here is the removal of the copper catalyst, which can be toxic to cells and interfere with downstream applications.

Troubleshooting Guide: CuAAC Purification

| Issue | Possible Cause | Recommended Solution |

| Low yield of purified protein | Protein precipitation due to copper catalyst. | Include a copper-chelating ligand like THPTA or TBTA in the reaction mixture to improve catalyst solubility and reduce protein precipitation.[10] |

| The tagged protein is not binding to the affinity resin. | Verify the successful conjugation of your affinity tag (e.g., biotin, FLAG) by a dot blot or Western blot before proceeding with affinity purification. | |

| High background in downstream assays | Residual copper catalyst. | Purify the protein using a desalting column or dialysis to remove the copper catalyst and other small molecules.[3] For sensitive applications, consider using a copper-chelating resin. |

| Non-specific binding to affinity resin. | Increase the stringency of your wash buffers by adding mild detergents (e.g., Tween-20) or increasing the salt concentration.[11] |

Workflow for CuAAC and Subsequent Purification

Caption: Workflow for CuAAC and subsequent purification.

Purification after Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry method that utilizes a strained cyclooctyne, such as DBCO or BCN, to react with the azide.[1] This method is advantageous as it eliminates the need for a toxic copper catalyst.

FAQs for SPAAC Purification

Q1: Since there's no copper, is a post-reaction cleanup necessary?

A1: Yes. While you don't have to worry about removing a copper catalyst, it is still essential to remove the unreacted cyclooctyne reagent. This is typically achieved using size exclusion chromatography (desalting columns) or dialysis.[3]

Q2: My protein seems to have aggregated after the SPAAC reaction. Why?

A2: Some cyclooctyne reagents can be hydrophobic. If your protein is sensitive, the conjugation of a hydrophobic molecule can lead to aggregation. To mitigate this, you can: